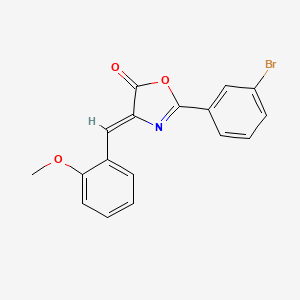
(4Z)-2-(3-bromophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-2-(3-bromophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazolone derivatives This compound is characterized by the presence of a bromophenyl group, a methoxybenzylidene group, and an oxazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(3-bromophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one typically involves the condensation of 3-bromobenzaldehyde with 2-methoxybenzaldehyde in the presence of an appropriate catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also includes rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(3-bromophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
(4Z)-2-(3-bromophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4Z)-2-(3-bromophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-2-(3-chlorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one
- (4Z)-2-(3-fluorophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one
- (4Z)-2-(3-iodophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one
Uniqueness
(4Z)-2-(3-bromophenyl)-4-(2-methoxybenzylidene)-1,3-oxazol-5(4H)-one is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. The bromine atom can participate in various interactions, making the compound versatile in different applications.
Properties
Molecular Formula |
C17H12BrNO3 |
|---|---|
Molecular Weight |
358.2 g/mol |
IUPAC Name |
(4Z)-2-(3-bromophenyl)-4-[(2-methoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H12BrNO3/c1-21-15-8-3-2-5-11(15)10-14-17(20)22-16(19-14)12-6-4-7-13(18)9-12/h2-10H,1H3/b14-10- |
InChI Key |
NVNORTNMXFRPEN-UVTDQMKNSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)Br |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















